3-tert-butyl-1H-indole
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Overview
Description
3-tert-butyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a tert-butyl group to the indole structure enhances its stability and modifies its chemical properties, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1H-indole typically involves the introduction of a tert-butyl group to the indole nucleus. One common method is the alkylation of indole using tert-butyl halides in the presence of a strong base. Another approach involves the use of tert-butyl dimethylsilyl chloride as a protecting group, followed by deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-tert-butyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include indole oxides, indoline derivatives, and various substituted indoles .
Scientific Research Applications
3-tert-butyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-butyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Indole: The parent compound, known for its aromaticity and biological activities.
1-methylindole: A methyl-substituted indole with similar chemical properties.
2-phenylindole: A phenyl-substituted indole with enhanced stability and biological activity.
Uniqueness of 3-tert-butyl-1H-indole: The presence of the tert-butyl group in this compound provides steric hindrance, increasing its stability and resistance to metabolic degradation. This makes it a unique and valuable compound for various applications, particularly in drug development and material science .
Properties
CAS No. |
19013-51-5 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
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